molecular formula C13H20N2O3 B6156473 tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate CAS No. 1824505-56-7

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate

Cat. No. B6156473
CAS RN: 1824505-56-7
M. Wt: 252.3
InChI Key:
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Description

“tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate” is an amine-protected, difunctional reagent . It is employed in the synthesis of phosphatidyl ethanolamines and ornithine .


Synthesis Analysis

The synthesis of this compound involves several steps . First, benzyl chloride is added to diethanolamine and heated to reflux for 1 to 1.5 hours. The mixture is then cooled to 23-28°C, and sulfuryl chloride is added. After the reaction is complete, liquid ammonia is passed through the mixture for 2.5 to 3.5 hours. The mixture is again cooled to 23-28°C, and di-tert-butyl dicarbonate is added and stirred for 0.5 to 1 hour. Finally, hydrogen gas is passed through the mixture to remove the benzyl group, yielding the product .


Chemical Reactions Analysis

The compound can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, “TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE”, is 92°C at 0.22mm pressure, and its density is 1.042 g/mL at 25 °C .

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate” is not available, a similar compound, “tert-Butyl N-[4-(aminomethyl)phenyl]carbamate”, is known to be harmful if swallowed and can cause serious eye damage and severe skin burns .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate involves the protection of the amine and hydroxyl groups, followed by coupling of the protected amine with the phenyl isocyanate to form the carbamate. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2-aminoethanol", "tert-butyl chloroformate", "3-(1-hydroxyethyl)aniline", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-aminoethanol with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to yield tert-butyl 2-(tert-butoxycarbonylamino)ethylcarbamate.", "Step 2: Protection of the hydroxyl group by reacting tert-butyl 2-(tert-butoxycarbonylamino)ethylcarbamate with 3-(1-hydroxyethyl)aniline in the presence of triethylamine and dichloromethane to yield tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate.", "Step 3: Coupling of the protected amine with phenyl isocyanate by reacting tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate with phenyl isocyanate in the presence of triethylamine and dichloromethane to yield tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate.", "Step 4: Removal of the protecting groups by reacting tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate with sodium bicarbonate and water in the presence of diethyl ether to yield the final product, tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate." ] }

CAS RN

1824505-56-7

Molecular Formula

C13H20N2O3

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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